molecular formula C16H28O6 B1650190 (S)-alpha-Terpinyl glucoside CAS No. 114673-99-3

(S)-alpha-Terpinyl glucoside

Cat. No.: B1650190
CAS No.: 114673-99-3
M. Wt: 316.39 g/mol
InChI Key: NZNWCYFBFHHMLM-MTWVNVMRSA-N
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Description

(S)-alpha-Terpinyl glucoside is a naturally occurring glycoside compound. It consists of a terpenoid moiety, specifically (S)-alpha-terpineol, linked to a glucose molecule. This compound is found in various plants and is known for its potential biological activities, including antimicrobial and antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-Terpinyl glucoside typically involves the glycosylation of (S)-alpha-terpineol with a glucose donor. One common method is the enzymatic glycosylation using glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to (S)-alpha-terpineol under mild conditions . Another approach is chemical glycosylation, where (S)-alpha-terpineol is reacted with a glycosyl donor in the presence of a catalyst, such as a Lewis acid .

Industrial Production Methods

Industrial production of this compound often employs biotechnological methods due to their efficiency and selectivity. Enzymatic synthesis using glycosyltransferases is preferred for large-scale production, as it offers high yields and specificity . The reaction conditions are optimized to ensure maximum conversion rates and product purity.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-Terpinyl glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The biological effects of (S)-alpha-Terpinyl glucoside are primarily attributed to its ability to interact with cellular targets and modulate various biochemical pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, while its antioxidant properties are due to its ability to scavenge free radicals . The exact molecular targets and pathways involved in these actions are still under investigation.

Comparison with Similar Compounds

(S)-alpha-Terpinyl glucoside can be compared with other glycoside compounds such as:

Uniqueness

This compound is unique due to its specific terpenoid moiety, which imparts distinct biological activities and potential therapeutic benefits. Its combination of antimicrobial and antioxidant properties makes it a valuable compound for various applications.

Properties

CAS No.

114673-99-3

Molecular Formula

C16H28O6

Molecular Weight

316.39 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yloxy]oxane-3,4,5-triol

InChI

InChI=1S/C16H28O6/c1-9-4-6-10(7-5-9)16(2,3)22-15-14(20)13(19)12(18)11(8-17)21-15/h4,10-15,17-20H,5-8H2,1-3H3/t10-,11+,12+,13-,14+,15-/m0/s1

InChI Key

NZNWCYFBFHHMLM-MTWVNVMRSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

CC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-alpha-Terpinyl glucoside
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Reactant of Route 6
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